molecular formula C7H14N2 B11924130 6-Azaspiro[2.5]octan-1-amine

6-Azaspiro[2.5]octan-1-amine

Cat. No.: B11924130
M. Wt: 126.20 g/mol
InChI Key: VTKUCUXIYOGDKI-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octan-1-amine is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing a nitrogen atom. This compound is of interest in various fields due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the spirocyclic structure can lead to the formation of simpler amines.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Azaspiro[2.5]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. For instance, as a small molecule agonist of the human glucagon-like peptide-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the glucagon-like peptide-1 receptor, which triggers downstream signaling pathways involved in glucose metabolism and appetite regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octan-1-amine: Similar spirocyclic structure but contains an oxygen atom instead of nitrogen.

    2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine: A derivative with an additional ethylamine group.

Uniqueness

6-Azaspiro[2.5]octan-1-amine is unique due to its specific spirocyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a small molecule agonist of the human glucagon-like peptide-1 receptor sets it apart from other similar compounds .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-azaspiro[2.5]octan-2-amine

InChI

InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2

InChI Key

VTKUCUXIYOGDKI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2N

Origin of Product

United States

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